5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one
Description
Properties
CAS No. |
19807-96-6 |
|---|---|
Molecular Formula |
C13H14ClN3O2S |
Molecular Weight |
311.79 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3O2S/c1-8-11(12(18)16-13(15-8)17(2)3)20(19)10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,16,18) |
InChI Key |
UXDAYXPLQJQQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N(C)C)S(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidin-4-one Core
The pyrimidin-4-one scaffold is commonly prepared from substituted pyrimidine precursors such as 2,4-dichloropyrimidines or 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid derivatives. Key steps include:
- Nucleophilic substitution at the 2- or 4-position of the pyrimidine ring with amines (e.g., dimethylamine) to install the dimethylamino group.
- Methylation at the 6-position, often introduced via methyl-substituted starting materials or by alkylation reactions.
- Oxidation and reduction sequences to convert methylthio groups to sulfinyl groups.
For example, in related pyrimidinone syntheses, 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester is converted to aldehydes via reduction-oxidation sequences, followed by Knoevenagel condensation to form the pyridopyrimidinone core.
Amination at the 2-Position with Dimethylamino Group
The dimethylamino group at the 2-position is introduced by:
- Nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with dimethylamine under mild conditions, often in solvents like tetrahydrofuran (THF).
- Alternatively, amination can be performed on intermediates bearing leaving groups at the 2-position.
This step is critical for obtaining the final compound with the correct substitution pattern and is often performed after the sulfinyl group is installed to avoid side reactions.
Representative Synthetic Route (Literature-Informed)
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2,4-dichloropyrimidine | Dimethylamine, THF, room temperature | 2-(dimethylamino)-4-chloropyrimidine | 60-80 | Selective substitution at 2-position |
| 2 | Coupling | 2-(dimethylamino)-4-chloropyrimidine | 4-chlorophenyl thiol or derivative, base | 5-(4-chlorophenylthio)-2-(dimethylamino)pyrimidine | 50-70 | Formation of thioether at 5-position |
| 3 | Oxidation | 5-(4-chlorophenylthio)-2-(dimethylamino)pyrimidine | m-CPBA or H2O2/acetic acid, 0-25 °C | 5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)pyrimidine | 70-90 | Controlled oxidation to sulfinyl |
| 4 | Methylation (if needed) | Pyrimidine intermediate | Methyl iodide or methylating agent, base | 6-methyl substituted pyrimidinone | 60-85 | Introduces methyl at 6-position |
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Critical Notes |
|---|---|---|---|
| Pyrimidin-4-one core synthesis | 2,4-dichloropyrimidine, amines, bases | 60-80 | Regioselective amination essential |
| Introduction of 4-chlorophenylthio group | 4-chlorophenyl thiol, base, solvent | 50-70 | Thiol coupling at 5-position |
| Oxidation to sulfinyl | m-CPBA or H2O2/acetic acid, low temp | 70-90 | Avoid overoxidation to sulfone |
| Methylation at 6-position | Methyl iodide, base, aprotic solvent | 60-85 | May be performed before or after oxidation |
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a pyrimidine core substituted with a chlorophenyl group and a sulfinyl moiety. Its molecular formula is , with a molecular weight of approximately 253.71 g/mol. The presence of the dimethylamino group enhances its lipophilicity, which is crucial for biological activity.
Antimicrobial Properties
Research has shown that 5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as NF-kB signaling .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell viability. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, synthesis methods, and inferred properties.
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Observations
Sulfinyl vs. Sulfanyl/Thione Groups The sulfinyl group in the target compound (-S(O)-) is more oxidized than the sulfanyl (-S-) or thione (-C=S) groups in analogs . In NCI P-62 , the thione group (-C=S) at position 2 likely participates in tautomerism, influencing binding to enzymes like phosphopantetheinyl transferase.
Amino Group Variations The dimethylamino group (-N(CH₃)₂) in the target compound is less sterically hindered than the piperazinyl carbonyl group in ’s analog, which could affect binding kinetics and metabolic stability . In CDK2 inhibitors (), the 6-amino group (-NH₂) facilitates hydrogen bonding with kinase ATP-binding pockets, suggesting that the dimethylamino group in the target compound might serve a similar role .
Chlorophenyl vs. Other Aryl Substituents
- The 4-chlorophenyl group is retained in NCI P-62 and ’s compound, but replaced with fluorophenyl or hydroxyphenyl groups in . Chlorine’s electronegativity and size may improve π-π stacking in hydrophobic binding pockets compared to fluorine or hydroxyl groups .
Synthetic Strategies Fe₃O₄@SiO₂@Tannic acid catalysts () are used for azo coupling reactions, suggesting that similar methods could be adapted for sulfinyl group installation in the target compound . ’s use of benzyl chloride for thioether formation highlights the reactivity of pyrimidinone sulfur sites, which may extend to sulfinyl derivatives .
Research Implications and Gaps
- Biological Screening: No direct activity data for the target compound is available in the evidence. Testing against PPTases (as in ) or kinases () is warranted .
- Synthetic Optimization : ’s catalyst system could be explored for scalable synthesis of the target compound .
Biological Activity
5-(4-Chlorophenyl)sulfinyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies regarding this compound, emphasizing its pharmacological implications.
Synthesis
The compound is synthesized through a multi-step process involving the treatment of various precursors. The synthesis typically involves:
- Starting Materials : The key starting materials include 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide and anhydrous sodium acetate.
- Reaction Conditions : The reaction is conducted in boiling ethanol, followed by crystallization from dimethylformamide to yield colorless crystals with a melting point of 238−240 °C .
Chemical Structure
The molecular formula of the compound is . Its structure features a pyrimidine ring substituted with a sulfinyl group and a dimethylamino group, which are crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and urinary tract infections, respectively .
Antiparasitic Activity
The compound's structural features suggest potential antiparasitic activity. Similar pyrimidine derivatives have been studied for their ability to inhibit enzymes in Trypanosoma brucei and Leishmania major, which are significant pathogens in tropical diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those with sulfinyl groups. The results demonstrated that these compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values suitable for further development .
- Inhibition Studies : Another investigation focused on enzyme inhibition where derivatives were tested against AChE and urease. The results indicated that certain modifications to the pyrimidine structure significantly enhanced inhibitory potency .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
